molecular formula C20H19FN2O3S B2382208 3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1705718-76-8

3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2382208
CAS No.: 1705718-76-8
M. Wt: 386.44
InChI Key: QHPFVZMKQGHFQZ-UHFFFAOYSA-N
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Description

3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazole core structure, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Thiazepane Ring: The thiazepane ring can be introduced by reacting the benzo[d]oxazole intermediate with a thiazepane precursor, such as 2-chloro-1,4-thiazepane, under basic conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a nucleophilic substitution reaction using a fluorophenyl halide and the thiazepane intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications, including as a candidate for drug development targeting specific diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that promote beneficial biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazole Derivatives: Compounds with similar benzo[d]oxazole core structures, such as 2-(benzo[d]oxazol-2-yl)aniline, which have been studied for their pharmacological activities.

    Thiazepane Derivatives: Compounds containing the thiazepane ring, such as 2-chloro-1,4-thiazepane, which are used in various chemical syntheses.

Uniqueness

3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is unique due to the combination of its benzo[d]oxazole core, thiazepane ring, and fluorophenyl group

Properties

IUPAC Name

3-[2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c21-15-6-2-1-5-14(15)18-9-10-22(11-12-27-18)19(24)13-23-16-7-3-4-8-17(16)26-20(23)25/h1-8,18H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPFVZMKQGHFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CN3C4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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